molecular formula C10H10 B089562 1,4-Divinylbenzene CAS No. 105-06-6

1,4-Divinylbenzene

Cat. No. B089562
Key on ui cas rn: 105-06-6
M. Wt: 130.19 g/mol
InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N
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Patent
US08075906B2

Procedure details

(Styrylethyl)-trichlorosilane is first synthesized by a platinum-catalyzed mono-hydrosilylation of p-DVB with chlorodimethylsilane in hexane. Kim, I-J.; Faust, R. Polym. Prepr., (Am. Chem. Soc. Div. Polym. Chem) 2000, 41(2), 1309. A styryl-POSS macromer is then prepared by corner capping reaction of incompletely condensed trisilanol (c-C5H9)7Si7O9(OH)3 with (styrylethyl)-trichlorosilane, according to the procedure reported in Haddad, T. S.; Lichtenhan, J. D. Macromolecules 1996, 29, 7302.
Name
(Styrylethyl)-trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
styryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trisilanol (c-C5H9)7Si7O9(OH)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(styrylethyl)-trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](CC[Si](Cl)(Cl)Cl)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[SiH](C)C.[CH3:19][CH2:20]CCCC>[Pt]>[CH:19]([C:6]1[CH:5]=[CH:4][C:3]([CH:2]=[CH2:1])=[CH:8][CH:7]=1)=[CH2:20]

Inputs

Step One
Name
(Styrylethyl)-trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)CC[Si](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
styryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
trisilanol (c-C5H9)7Si7O9(OH)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(styrylethyl)-trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)CC[Si](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=C)C1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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